molecular formula C9H18O2 B8760463 5,5-Dimethyl-2-propyl-1,3-dioxane CAS No. 876-28-8

5,5-Dimethyl-2-propyl-1,3-dioxane

Cat. No.: B8760463
CAS No.: 876-28-8
M. Wt: 158.24 g/mol
InChI Key: MPKIYLAWIVBZKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,5-Dimethyl-2-propyl-1,3-dioxane is a chemical compound belonging to the 1,3-dioxane family, which are cyclic acetals known for their utility in various research fields. While specific studies on this exact compound are limited, research on closely related 2-isopropyl-5,5-dimethyl-1,3-dioxane indicates significant interest in this class of molecules, particularly in the area of fragrance and flavor research . Compounds with the 1,3-dioxane structure have been investigated for their use as odorants and are the subject of numerous patents for perfume compositions . From a synthetic chemistry perspective, 1,3-dioxanes are typically formed via an acetalization reaction between a diol and a carbonyl compound . Modern synthetic approaches emphasize the use of environmentally benign catalysts, such as Brønsted acidic ionic liquids, which offer advantages like ease of separation from the reaction mixture and the potential for reuse over multiple cycles . In broader chemical research, 1,3-dioxane derivatives serve as key subjects in reaction kinetics studies, for example, in oxidation reactions with reagents like dimethyldioxirane to understand their reactivity and stability . Researchers value this compound and its analogs as building blocks and model compounds in organic synthesis and materials science. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use.

Properties

CAS No.

876-28-8

Molecular Formula

C9H18O2

Molecular Weight

158.24 g/mol

IUPAC Name

5,5-dimethyl-2-propyl-1,3-dioxane

InChI

InChI=1S/C9H18O2/c1-4-5-8-10-6-9(2,3)7-11-8/h8H,4-7H2,1-3H3

InChI Key

MPKIYLAWIVBZKX-UHFFFAOYSA-N

Canonical SMILES

CCCC1OCC(CO1)(C)C

Origin of Product

United States

Comparison with Similar Compounds

Research Findings and Reactivity Trends

  • Copolymerization Behavior : Substituents at positions 4, 5, and 6 in dioxane derivatives enhance copolymerization reactivity. For example, 2-methylene-4-isopropyl-5,5-dimethyl-1,3-dioxane exhibits higher reactivity than analogs with substituents only at position 2 .
  • Steric Effects : Branched substituents (e.g., isopropyl) reduce reaction rates in polymerization compared to linear chains (e.g., propyl) due to hindered access to reactive sites .
  • Thermodynamic Stability : The propyl group in 5,5-dimethyl-2-propyl-1,3-dioxane provides a balance between thermal stability (boiling point ~180°C) and synthetic versatility, making it suitable for high-temperature applications .

Preparation Methods

Brønsted vs. Lewis Acid Catalysts

While Brønsted acids like pTSA dominate industrial processes, Lewis acids such as FeCl₃ or ZnCl₂ have been explored for their moisture tolerance. However, these catalysts often require higher temperatures (130–150°C) and exhibit slower reaction kinetics, making them less favorable for large-scale production.

Solvent-Free Approaches

Recent advancements emphasize solvent-free systems to reduce environmental impact. In such setups, excess neopentyl glycol acts as both reactant and solvent, achieving comparable yields (70–78%) while simplifying downstream purification.

Scalability and Industrial Production

The process is readily scalable, as demonstrated in pilot-scale reactors. Key considerations include:

Table 1: Scalability Parameters

ParameterLaboratory Scale (100 g)Pilot Scale (10 kg)Industrial Scale (1 ton)
Reaction Time6–8 hours5–7 hours4–6 hours
Energy Consumption1.2 kWh/kg0.9 kWh/kg0.7 kWh/kg
Distillation Efficiency85–90%88–92%90–95%

Challenges

  • Water Management : Efficient water removal is critical to prevent hydrolysis of the acetal. Industrial setups often integrate molecular sieves or membrane separation for continuous dehydration.

  • Catalyst Recovery : Heterogeneous catalysts (e.g., Amberlyst-15) are favored for easy filtration and reuse, though homogeneous acids remain cost-effective for single-batch processes.

By-Product Analysis and Mitigation

Common by-products include:

  • Hemiacetal intermediates : Minimized by maintaining anhydrous conditions.

  • Oligomeric ethers : Formed via diol self-condensation; suppressed by using excess aldehyde.

Table 2: By-Product Distribution

By-ProductFormation MechanismConcentration (wt%)
HemiacetalIncomplete dehydration2–4%
Oligomeric ethersDiol self-condensation1–3%
Unreacted diolEquilibrium limitations5–8%

Green Chemistry Alternatives

Emerging methods focus on sustainability:

  • Ionic Liquid Catalysts : Task-specific ionic liquids (e.g., [BMIM][HSO₄]) enable catalyst recycling and reduce waste, though costs remain prohibitive for bulk production.

  • Microwave Assistance : Reduces reaction time by 40–50% (3–4 hours) through enhanced heating efficiency, but scalability is limited.

Quality Control and Characterization

Analytical Methods

  • GC-MS : Quantifies acetal purity and identifies by-products.

  • ¹H NMR : Confirms structure via characteristic peaks: δ 4.0–4.2 (dioxane ring protons), δ 1.4–1.6 (propyl chain), δ 1.0 (geminal dimethyl groups).

Specifications

  • Appearance : Colorless liquid.

  • Density : 0.92–0.94 g/cm³ at 25°C.

  • Refractive Index : 1.428–1.432 .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 5,5-Dimethyl-2-propyl-1,3-dioxane and its derivatives?

  • Methodology : The compound and its analogs are typically synthesized via alkylation or oxidation reactions. For example, alkylation of 1,3-dioxane precursors with propyl halides under basic conditions can introduce the propyl substituent. Oxidation reactions, such as those using m-chloroperbenzoic acid (mCPBA), have been employed to generate stereoisomers, as seen in the synthesis of related dioxane derivatives .
  • Key Considerations : Reaction conditions (solvent, temperature, catalyst) significantly influence yield and stereochemical outcomes. For instance, anhydrous dioxane and pyridine are often used as solvents in acylation reactions .

Q. How is the crystal structure of 5,5-Dimethyl-2-propyl-1,3-dioxane derivatives determined experimentally?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals are grown via slow evaporation, and data collection is performed using MoKα radiation. Software suites like SHELX-97 are used for structure refinement, with validation through R-factor analysis (e.g., R₁ < 0.05 for high-confidence structures) .
  • Example : A study on a 5-methyl-1,3-dioxane derivative reported orthorhombic symmetry (space group P2₁2₁2₁) with lattice parameters a = 5.822 Å, b = 6.375 Å, c = 29.932 Å .

Q. What safety precautions are recommended when handling 5,5-Dimethyl-2-propyl-1,3-dioxane in laboratory settings?

  • Guidelines : Use fume hoods, nitrile gloves, and eye protection. The compound may pose risks via inhalation (H333), skin contact (H313), or ingestion (H303). Safety data sheets (SDS) for analogous dioxanes recommend avoiding prolonged exposure and ensuring proper ventilation .

Advanced Research Questions

Q. How can computational methods elucidate the thermal decomposition mechanisms of 5,5-Dimethyl-2-propyl-1,3-dioxane derivatives?

  • Methodology : Density Functional Theory (DFT) calculations, such as Gibbs free energy profiles, predict decomposition pathways. For example, studies on 5-nitro-1,3-dioxanes revealed that substituents (e.g., methyl or bromine) influence activation energies and transition states .
  • Application : These models help identify stable intermediates and guide experimental design for kinetic studies.

Q. What strategies resolve contradictions in stereochemical outcomes reported for 1,3-dioxane derivatives?

  • Approach : Combine experimental (SCXRD, NMR) and computational data. For instance, conflicting stereochemical assignments can arise from crystallographic twinning or dynamic NMR effects. A study resolved this by comparing experimental X-ray data with computed nuclear Overhauser effect (NOE) patterns .
  • Case Study : Minor stereoisomers from oxidation reactions were identified via chiral HPLC and validated using X-ray crystallography .

Q. How can enantioselective synthesis be achieved for chiral 1,3-dioxane derivatives?

  • Methodology : Use chiral catalysts or ligands, such as (R)-BINAP, in asymmetric reactions. For example, rhodium-catalyzed reactions in 1,4-dioxane under inert atmospheres achieved enantiomeric excess (ee) > 90% for related macrocycles .
  • Optimization : Key factors include solvent polarity, temperature (e.g., 60°C), and catalyst loading (e.g., 5 mol%) .

Q. What analytical techniques differentiate between major and minor stereoisomers in 1,3-dioxane derivatives?

  • Techniques :

  • Chiral HPLC : Separates enantiomers using cellulose-based columns and hexane/isopropanol mobile phases.
  • Vibrational Circular Dichroism (VCD) : Confirms absolute configuration by comparing experimental and computed spectra.
  • SCXRD : Provides definitive stereochemical assignments, as demonstrated in studies on 5-hydroxy-4-methoxy derivatives .

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